molecular formula C24H15ClN7Na3O10S3 B15135483 trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate

trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate

Cat. No.: B15135483
M. Wt: 762.0 g/mol
InChI Key: IHVXOVVDYSKGMH-UHFFFAOYSA-K
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Description

Trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate is a complex organic compound primarily used as a dye. It is known for its vibrant color and stability, making it suitable for various industrial applications, particularly in textiles and inks.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate involves multiple steps:

    Diazotization: The process begins with the diazotization of 1-amino-2-naphthol-6-sulfonic acid.

    Coupling Reaction: The diazonium salt formed is then coupled with 2-naphthol-3,6-disulfonic acid under alkaline conditions.

    Triazine Ring Formation: The resulting compound undergoes a reaction with 4-amino-6-chloro-1,3,5-triazine to form the triazine ring.

    Sulfonation: Finally, the compound is sulfonated to enhance its solubility and stability.

Industrial Production Methods

Industrial production typically involves large-scale batch processes, ensuring consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: Reduction reactions can occur at the azo linkage, breaking it down into amines.

    Substitution: Substitution reactions are common, especially at the triazine ring, where various nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products

    Oxidation: Oxidized derivatives with altered chromophoric properties.

    Reduction: Amines and other reduced fragments.

    Substitution: Substituted triazine derivatives with varied functional groups.

Scientific Research Applications

Trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining procedures for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.

    Industry: Widely used in textile dyeing, ink production, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its chromophoric azo linkage and the triazine ring. The azo linkage is responsible for its vibrant color, while the triazine ring enhances its stability and reactivity. The sulfonate groups increase its solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 7-({4-chloro-6-[(3-sulfonatophenyl)amino]-1,3,5-triazin-2-yl}amino)-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
  • Trisodium 1-amino-4-[[3-[[4-chloro-6-[(sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Uniqueness

Trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate stands out due to its unique combination of the azo linkage and triazine ring, providing both vibrant color and stability. Its multiple sulfonate groups enhance its solubility, making it highly versatile for various applications.

Properties

Molecular Formula

C24H15ClN7Na3O10S3

Molecular Weight

762.0 g/mol

IUPAC Name

trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C24H18ClN7O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H2,26,27,28,29);;;/q;3*+1/p-3

InChI Key

IHVXOVVDYSKGMH-UHFFFAOYSA-K

Canonical SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)N)Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

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